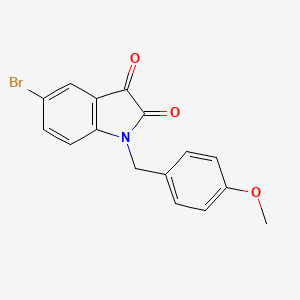

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound belonging to the class of indoline-2,3-dione derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

准备方法

The synthesis of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

Suzuki-Miyaura Coupling Reactions

This palladium-catalyzed cross-coupling reaction is the most extensively studied transformation for this compound. The bromine atom at the 5-position serves as a reactive site for coupling with boronic acids under microwave-assisted conditions .

Key Data:

Mechanistically, the reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product . Electron-deficient boronic acids exhibit faster coupling rates due to enhanced transmetallation efficiency .

Benzylation and Protecting Group Chemistry

The 1-(4-methoxybenzyl) group demonstrates stability under acidic conditions but can be removed via hydrogenolysis:

-

Reagents: H₂ (1 atm), 10% Pd/C

-

Solvent: Ethanol/THF (3:1)

-

Time: 6 hours

-

Yield: 89% free indoline-2,3-dione

This protecting group strategy enables selective functionalization at other positions while maintaining the diketone moiety intact .

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the 2,3-dione system activates the bromine atom for nucleophilic displacement:

Demonstrated Reactions:

-

-

Example: Reaction with butanethiol

-

Conditions: K₂CO₃, DMF, rt, 6 hr

-

Product: 5-(Butylthio)indoline-2,3-dione (68% yield)

-

The substitution reactivity follows the order: S⁻ > NH₂⁻ > OH⁻, with polar aprotic solvents (DMF, DMSO) providing optimal results .

Stability and Reaction Limitations

Critical stability considerations include:

-

pH Sensitivity: Degrades in strong alkaline conditions (pH > 10) via diketone ring-opening

-

Thermal Limits: Decomposes above 200°C during prolonged heating

-

Light Sensitivity: Requires amber glass storage due to bromine-mediated photodegradation

The chemical versatility of 5-bromo-1-(4-methoxybenzyl)indoline-2,3-dione makes it a strategic building block for synthesizing bioactive molecules and functional materials. Recent advances in microwave-assisted coupling and catalytic multicomponent reactions have significantly expanded its synthetic utility, particularly in drug discovery programs targeting enzyme inhibition and anticancer activity .

科学研究应用

Scientific Research Applications

1. Biological Activity

The compound has been investigated for its potential anticancer , antimicrobial , and antiviral properties:

- Anticancer Properties : Studies have shown that 5-bromo derivatives of indoline-2,3-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that specific derivatives could inhibit tumor cell growth effectively, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

- Mechanism of Action : The mechanism by which 5-bromo-1-(4-methoxybenzyl)indoline-2,3-dione exerts its effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in disease progression, although detailed pathways are still under investigation .

2. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit aldehyde dehydrogenases (ALDH), which are crucial for metabolizing aldehydes in the body. Variations in the structure of indole derivatives can significantly affect their potency as inhibitors of different ALDH isoenzymes. For example, certain substitutions on the indole ring enhance selectivity towards ALDH1A1 or ALDH2 .

Industrial Applications

1. Material Development

In addition to its biological applications, this compound is utilized in developing new materials. Its chemical structure allows it to serve as a precursor in synthesizing dyes and pigments due to its vibrant color properties and stability .

2. Synthesis of Complex Organic Molecules

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules that may have additional biological or industrial applications .

Case Studies

作用机制

The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

相似化合物的比较

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione can be compared with other similar compounds such as:

- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione

- 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione

- 5-Iodo-1-(4-methoxybenzyl)indoline-2,3-dione

These compounds share a similar indoline-2,3-dione core structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .

生物活性

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound has been studied for its potential anticancer , antimicrobial , and antiviral properties. Its mechanism of action appears to involve interaction with specific molecular targets, which modulate various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives based on this compound demonstrated significant inhibitory activity against the VEGFR-2 receptor, with IC50 values reported at 113.3 nM .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (NSCLC) | 185.5 | VEGFR-2 inhibition |

| Derivative A | H441 (NSCLC) | 150.0 | Induction of apoptosis |

| Derivative B | MCF7 (Breast) | 200.0 | Cell cycle arrest |

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, this compound has shown antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and viruses by disrupting their cellular mechanisms. For example, it is being investigated for its potential role in inhibiting viral entry by targeting specific proteins involved in membrane fusion .

Table 2: Antimicrobial and Antiviral Activity

| Activity Type | Target Organism/Pathogen | Mechanism of Action |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |

| Antiviral | SARS-CoV-2 | Inhibition of S-protein/ACE2 interaction |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that are critical for disease progression. Studies have suggested that it may act as a selective inhibitor of aldehyde dehydrogenases (ALDH), which are involved in various metabolic pathways linked to cancer and other diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic settings:

- Cancer Treatment : A study demonstrated that treatment with derivatives of this compound led to a significant decrease in tumor size in animal models .

- Viral Infections : Another research effort focused on the antiviral properties against SARS-CoV-2, revealing that certain derivatives could effectively inhibit viral replication in vitro .

属性

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHRBAGUYPMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。